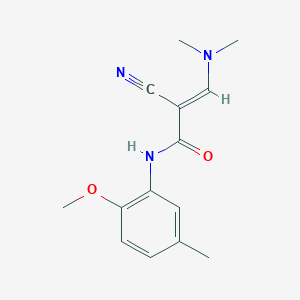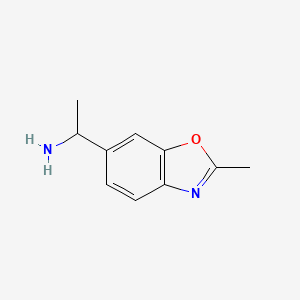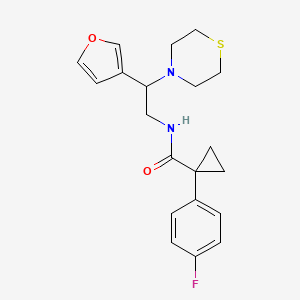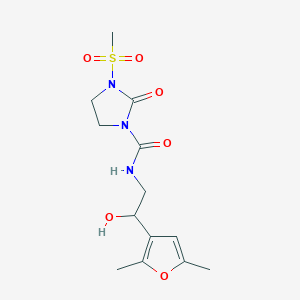
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide, also known as DMACA, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields.
Mecanismo De Acción
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide exerts its biological activity by binding to target proteins and modulating their function. The exact mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide is not fully understood, but it is believed to involve the inhibition of protein-protein interactions and the modulation of protein conformation.
Biochemical and Physiological Effects:
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have various biochemical and physiological effects. In cancer cells, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide induces apoptosis by activating caspase enzymes and inhibiting anti-apoptotic proteins. In addition, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide inhibits cell cycle progression by downregulating cyclin-dependent kinases. In materials science, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to have self-assembly properties, which make it useful for the synthesis of functional materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has several advantages for lab experiments, including its ease of synthesis, stability, and versatility. However, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide also has limitations, such as its low solubility in water and its potential toxicity.
Direcciones Futuras
There are several future directions for (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide research. One direction is the development of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide-based drugs for the treatment of cancer and other diseases. Another direction is the synthesis of functional materials using (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide as a monomer. Additionally, further studies are needed to fully understand the mechanism of action of (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide and its potential applications in various fields.
Métodos De Síntesis
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide can be synthesized through a multistep process starting with the reaction of 2-methoxy-5-methylphenol with dimethylformamide dimethyl acetal to form the corresponding enol ether. The enol ether is then reacted with acryloyl chloride to form the acrylamide. Finally, the acrylamide is reacted with cyanogen bromide and dimethylamine to form (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide.
Aplicaciones Científicas De Investigación
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been studied for its potential applications in various fields such as cancer research, drug discovery, and materials science. In cancer research, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In drug discovery, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been used as a scaffold for the design of new drugs due to its ability to bind to target proteins. In materials science, (E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide has been used as a monomer for the synthesis of functional polymers with various applications.
Propiedades
IUPAC Name |
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-10-5-6-13(19-4)12(7-10)16-14(18)11(8-15)9-17(2)3/h5-7,9H,1-4H3,(H,16,18)/b11-9+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITMWVJZVHYTNJK-PKNBQFBNSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C(=CN(C)C)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)/C(=C/N(C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-cyano-3-(dimethylamino)-N-(2-methoxy-5-methylphenyl)acrylamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(4-Chlorophenyl)sulfonyl-6-methoxy-1-[(2-methylphenyl)methyl]quinolin-4-one](/img/structure/B2540849.png)
![N-Methyl-1-[(1R,2R)-2-(4-methylphenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2540850.png)


![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide](/img/structure/B2540855.png)
![(7,7-Difluoro-1-phenyl-3-azabicyclo[4.1.0]heptan-3-yl)-(oxiran-2-yl)methanone](/img/structure/B2540860.png)
![N-[cyano(2-fluorophenyl)methyl]-2-(4-phenyl-1H-1,2,3-triazol-1-yl)acetamide](/img/structure/B2540862.png)
![1-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-2-(2,4-difluorophenyl)ethan-1-one](/img/structure/B2540863.png)

![(1R,5S,6r)-3-allyl-6-(3-aminophenyl)-6-ethyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B2540866.png)
![3-Methyl-2-(6-phenyl-2-azaspiro[3.3]heptan-2-yl)imidazo[4,5-b]pyridine](/img/structure/B2540868.png)
![2,4-dimethoxy-N-(4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl)benzamide](/img/structure/B2540871.png)
